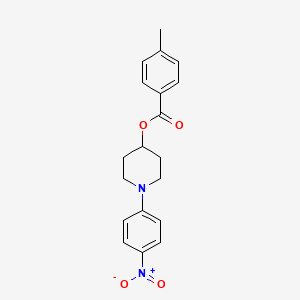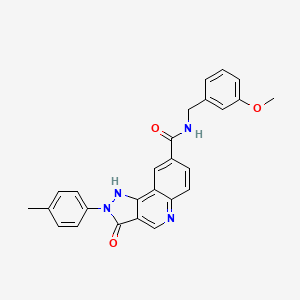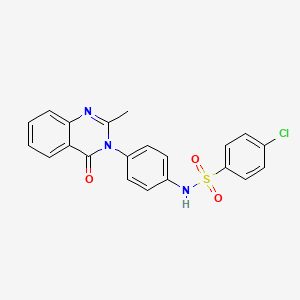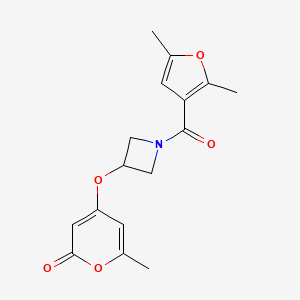
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound’s structure suggests potential efficacy against a variety of microbial pathogens. It could be particularly useful in combating drug-resistant strains, where traditional antibiotics are failing. Research indicates that imidazole compounds can act as potent antibacterial and antifungal agents .
Anticancer Therapeutics
The presence of both imidazole and indole moieties in the compound suggests a likelihood of antitumor activity. Imidazole-containing compounds have been associated with the inhibition of cancer cell growth and could be used in the synthesis of novel anticancer drugs. The compound could be investigated for its efficacy against specific types of cancer cells .
Anti-inflammatory Agents
Imidazole derivatives are known to exhibit anti-inflammatory properties. This compound could be explored as a potential treatment for chronic inflammatory diseases. Its effectiveness in reducing inflammation could be assessed through preclinical trials involving animal models .
Antiviral Applications
Given the broad spectrum of biological activities of imidazole derivatives, there is a possibility that this compound could exhibit antiviral properties. It could be tested against various viral infections, potentially offering a new avenue for antiviral drug development .
Neuroprotective Effects
The indole moiety is often associated with neuroprotective effects. This compound could be researched for its potential to protect neuronal cells against damage, which is crucial in diseases like Alzheimer’s and Parkinson’s. It might help in reducing neurodegeneration and improving cognitive functions .
Enzyme Inhibition
Imidazole compounds can act as inhibitors for certain enzymes. This compound could be studied for its inhibitory effects on enzymes that are relevant in disease pathways, such as those involved in metabolic disorders or infectious diseases .
Molecular Sensing
The structural complexity of the compound suggests potential use in molecular sensing. It could be part of a sensor system that detects specific biological or chemical substances. Its fluorescence properties could be particularly useful in creating sensitive and selective sensors .
Drug Development Synthon
The compound’s imidazole core is a valuable synthon in drug development. It could be used as a building block for synthesizing a wide range of pharmacologically active molecules. Its versatility in chemical reactions makes it an important compound in medicinal chemistry .
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-7-17(8-6-16)26-12-11-25(21(26)28)14-20(27)23-10-9-15-13-24-19-4-2-1-3-18(15)19/h1-8,13,24H,9-12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUREFVHLWKJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)


![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3-methyl-1-adamantyl)methanone](/img/structure/B2990325.png)
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2990327.png)

![7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2990330.png)
![{3-Chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2990334.png)
![2,3-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2990336.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine](/img/structure/B2990337.png)
![1-(3-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2990338.png)
